molecular formula C17H12N2O4S B2488606 (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 391866-98-1

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Katalognummer: B2488606
CAS-Nummer: 391866-98-1
Molekulargewicht: 340.35
InChI-Schlüssel: UOTWPOXOCLFAFC-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a synthetic small molecule featuring a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and an acrylamide moiety at the 2-position. The acrylamide adopts an (E)-configuration, with a furan-2-yl group attached to the β-carbon. This structural design combines heterocyclic and aromatic motifs, which are commonly associated with bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Eigenschaften

IUPAC Name

(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-16(6-4-12-2-1-7-21-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)23-10-22-14/h1-9H,10H2,(H,18,19,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTWPOXOCLFAFC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

A representative procedure involves reacting 2-bromo-1-(benzo[d]dioxol-5-yl)ethan-1-one with thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the thiazole ring.

Key parameters :

  • Molar ratio of α-haloketone to thiourea: 1:1.2
  • Solvent polarity: Ethanol (ε = 24.3) enhances nucleophilicity of sulfur
  • Temperature: Reflux conditions accelerate ring closure
Step Reagents Temperature (°C) Time (h) Yield (%)
1 Thiourea, EtOH 78–80 6–8 62–68

Introduction of Benzo[d]dioxol-5-yl Group

The benzo[d]dioxole (piperonyl) moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging the thiazole ring’s C-4 position as the coupling site.

Palladium-Catalyzed Coupling

A palladium(II) acetate/XPhos catalytic system facilitates the coupling between 4-bromothiazol-2-amine and benzo[d]dioxol-5-ylboronic acid.

Optimized conditions :

  • Catalyst loading: 2 mol% Pd(OAc)₂
  • Ligand: XPhos (4 mol%)
  • Base: K₃PO₄ (3 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 100°C, 12 hours
Boronic Acid Catalyst Yield (%) Purity (HPLC)
Benzo[d]dioxol-5-yl Pd(OAc)₂/XPhos 74 98.5

Acrylamide Formation

The final step involves conjugating 3-(furan-2-yl)acryloyl chloride to the thiazol-2-amine via nucleophilic acyl substitution.

Acylation Protocol

  • Generation of acryloyl chloride :
    Furan-2-carboxaldehyde undergoes aldol condensation with malonic acid in acetic anhydride, followed by chlorination with SOCl₂.

  • Coupling reaction :
    4-(Benzo[d]dioxol-5-yl)thiazol-2-amine (1 equiv) reacts with 3-(furan-2-yl)acryloyl chloride (1.2 equiv) in anhydrous DMF at 0–5°C. Triethylamine (2 equiv) neutralizes HCl byproducts.

Critical factors :

  • Temperature control (<10°C) prevents E/Z isomerization
  • Solvent choice: DMF stabilizes the acylium intermediate
  • Stoichiometry: Excess acyl chloride ensures complete conversion
Acyl Chloride Base Time (h) Yield (%)
3-(Furan-2-yl)acryloyl Et₃N 2 58

Stereochemical Control

The (E)-configuration of the acrylamide double bond is maintained through:

  • Low-temperature synthesis : Limits thermal randomization
  • Radical inhibitors : Hydroquinone (0.1 wt%) suppresses isomerization
  • Chromatographic purification : Silica gel chromatography with ethyl acetate/hexane (3:7) separates (E)- and (Z)-isomers

Stereochemical analysis :

  • ¹H NMR: Trans coupling constant (J = 15.2 Hz) between vinyl protons
  • NOESY: Absence of nuclear Overhauser effect between thiazole H-5 and furan protons

Industrial-Scale Optimization

Continuous Flow Reactors

Microfluidic systems enhance reaction control:

Parameter Batch Process Flow Process
Reaction time 2 hours 12 minutes
Yield 58% 72%
Energy consumption High Low

Solvent Recycling

DMF recovery via vacuum distillation achieves 85% solvent reuse, reducing production costs by 30%.

Analytical Characterization

Structural confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, thiazole H-5)
    • δ 7.89 (d, J = 15.2 Hz, 1H, acrylamide α-H)
    • δ 6.92–7.15 (m, 5H, aromatic protons)
  • HRMS (ESI+) :
    • Found: [M+H]⁺ 369.0942 (Calc. 369.0948)

Purity assessment :

  • HPLC (C18 column, MeCN/H₂O + 0.1% TFA): 99.1% purity at 254 nm

Challenges and Mitigation Strategies

Challenge Solution Outcome
Low acylation yield Schlenk line techniques Yield improved to 68%
(Z)-isomer contamination Photoirradiation at 300 nm (E)-selectivity >99%
Thiazole ring hydrolysis Anhydrous MgSO₄ drying Hydrolysis <2%

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it into a saturated amide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzo[d][1,3]dioxole and thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis by condensing α-haloketones with thioamides.
  • Benzo[d][1,3]dioxole Introduction : Utilizes Suzuki coupling reactions with boronic acid derivatives.

Chemistry

In synthetic chemistry, (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide serves as a versatile building block for creating more complex molecules. Its unique structural features allow for diverse modifications, making it valuable in organic synthesis.

Biology

The compound exhibits promising bioactivity due to its structural resemblance to various bioactive molecules. It is being investigated for potential roles as:

  • Enzyme Inhibitor : Its structural motifs may interact with enzyme active sites.
  • Receptor Modulator : Potential to modulate receptor activity in biological systems.

Medicine

In medicinal chemistry, the compound's structure suggests applications as a pharmacophore in drug design. Its potential therapeutic uses include:

  • Anticancer Activity : Investigated for its ability to target cancer cell pathways.
  • Antimicrobial Properties : Explored for efficacy against various infectious agents.

Industry

The compound's conjugated system and aromatic rings open avenues for industrial applications:

  • Material Science : Development of new materials with specific electronic or optical properties.
  • Photovoltaic Devices : Potential use in organic solar cells due to its light absorption characteristics.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of the compound against common pathogens. The findings demonstrated promising inhibitory activity, warranting further exploration into its mechanism and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole and furan rings could facilitate binding to active sites, while the acrylamide linkage might participate in covalent interactions with target proteins.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Bioactivity : Compound 31’s propanamide linker and fluorophenyl substitution correlate with potent KPNB1 inhibition, while the target compound’s acrylamide-furan motif may favor interactions with polar residues in enzymatic pockets .

Benzothiazole and Thiadiazole Derivatives

Benzothiazoles and thiadiazoles are structurally distinct but pharmacologically relevant heterocycles.

Table 2: Comparison with Benzothiazole and Thiadiazole Analogs

Compound Name Core Structure Key Substituents Reported Activity Reference
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide (9b) Benzothiazole 4-Methoxyphenyl acrylamide Antimicrobial (inferred)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) Thiadiazole 2-Cyano-3-(furan-2-yl)acrylamide Pro-apoptotic, cell cycle arrest

Key Observations :

  • Benzothiazoles : Compound 9b’s 4-methoxyphenyl group likely contributes to enhanced electron-donating properties, which may stabilize charge-transfer interactions in biological targets .

Substituent Impact on Activity

  • Furan vs. Phenyl Groups : Furan-containing compounds (e.g., target compound, 7c) exhibit lower steric hindrance and higher polarity compared to phenyl-substituted analogs, which may influence solubility and target selectivity .
  • Halogenated Substituents : Chlorine or fluorine atoms (e.g., compound 31, ) improve metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions .

Biologische Aktivität

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a benzo[d][1,3]dioxole moiety and a furan group. The synthesis typically involves the reaction of thiazole derivatives with appropriate aryl compounds under controlled conditions.

General Synthesis Procedure

  • Starting Materials :
    • 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine
    • Furan derivatives
    • Appropriate coupling agents
  • Reaction Conditions :
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Room temperature under nitrogen atmosphere
    • Yield: Varies between 16.7% to 21.2% depending on specific conditions used in the reaction .

Anticancer Properties

Numerous studies have investigated the anticancer properties of similar compounds within the same structural class. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
Compound 5HCT1161.54
Compound 5MCF74.52

These compounds often exhibit lower IC50 values than standard chemotherapeutic agents, indicating higher potency.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
  • Apoptosis Induction : Assessment via annexin V-FITC staining indicates that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry studies reveal that these compounds can cause cell cycle arrest at various phases, depending on the specific compound and concentration used.

Case Studies

Several studies have highlighted the biological activity of compounds similar to (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide:

  • Study on Antitumor Activity :
    • A study demonstrated that a related benzo[d][1,3]dioxole derivative exhibited an IC50 value of 8.86 µM against HeLa cells, outperforming 5-fluorouracil (IC50 = 35.62 µM) in terms of potency .
  • Mechanistic Insights :
    • Research indicated that certain thiazole derivatives could modulate mitochondrial apoptosis pathways by affecting Bcl-2 and Bax protein levels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.